N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-17(14-11-20-15-7-3-1-5-12(14)15)19-9-10-23-18(25)13-6-2-4-8-16(13)21-22-23/h1-8,11,20H,9-10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVWWAYDSUJOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as gold(I) complexes, to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazinone ring to its reduced form.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the indole and triazinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In cancer research, it may interfere with cellular signaling pathways, leading to the inhibition of tumor growth and proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzotriazinone core is versatile, with modifications at the amide nitrogen or sulfonamide group significantly influencing activity. Key comparisons include:
Table 1: Structural and Functional Comparison of Benzotriazinone Derivatives
Key Observations :
- Carboxamide vs. Sulfonamide : Carboxamide derivatives (e.g., 14a–14n) prioritize synthetic accessibility, while sulfonamides (e.g., 5c, 5j) exhibit potent enzymatic inhibition .
- Substituent Impact : Bulky groups (e.g., tert-butyl in 14b) may enhance stability but reduce solubility, whereas electron-withdrawing groups (e.g., trifluoromethoxy in TAK-041) improve receptor binding .
- Indole Moiety: The target compound’s indole group may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to non-aromatic analogs .
Key Observations :
Biological Activity
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H16N4O2
- Molecular Weight : 324.34 g/mol
- CAS Number : 440331-96-4
The compound is believed to exert its biological effects through several mechanisms, primarily involving the inhibition of specific enzymes and receptors associated with cancer progression and angiogenesis. The structure of the compound suggests potential interactions with various molecular targets, including:
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibitors of VEGFR are crucial in cancer therapy due to their role in tumor angiogenesis. Studies indicate that compounds similar to this compound exhibit significant inhibitory activity against VEGFR, which correlates with reduced tumor growth and metastasis in preclinical models .
Anticancer Properties
Numerous studies have evaluated the anticancer properties of compounds related to this compound:
- Cell Line Studies : In vitro assays have demonstrated that this class of compounds can inhibit the proliferation of various cancer cell lines, including:
-
Mechanisms of Action :
- Induction of apoptosis in cancer cells has been observed through Annexin V-FITC assays, indicating that these compounds may trigger programmed cell death pathways .
- Molecular docking studies suggest that the compound binds effectively to the active sites of target proteins involved in cancer progression.
Antiangiogenic Activity
The compound's ability to inhibit angiogenesis has been supported by studies showing reduced endothelial cell proliferation and migration in the presence of this compound. This activity is particularly relevant for therapies targeting tumor vascularization .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
